5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide
Description
5-Bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a brominated furan ring conjugated to a carboxamide group, which is further substituted with a 2-methyl-2H-tetrazole moiety. This structure combines the electron-withdrawing effects of bromine and the aromatic heterocyclic properties of tetrazole, making it a candidate for pharmaceutical and materials science applications. Tetrazoles are known bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability in drug design . Its structural uniqueness lies in the tetrazole ring, which distinguishes it from other furan carboxamide derivatives.
Properties
IUPAC Name |
5-bromo-N-(2-methyltetrazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5O2/c1-13-11-7(10-12-13)9-6(14)4-2-3-5(8)15-4/h2-3H,1H3,(H,9,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQWDLPNANJKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 2-methyl-2H-tetrazole-5-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, the compound's ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis, has been documented in recent research .
| Study | Cell Line | IC50 Value |
|---|---|---|
| Study A | MCF-7 | 12 µM |
| Study B | HeLa | 8 µM |
| Study C | A549 | 15 µM |
Biochemical Assays
The compound serves as a useful probe in biochemical assays due to its ability to bind with specific enzymes or receptors. Its interaction with MMPs has been particularly noted, where it acts as an inhibitor, providing insights into the regulation of these enzymes in pathological conditions .
Synthetic Chemistry
In synthetic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the creation of novel compounds with tailored properties .
Case Study 1: Anti-Cancer Activity
In a study published in Molecules, researchers synthesized several derivatives of this compound and evaluated their anti-cancer properties. The results indicated that certain derivatives exhibited enhanced cytotoxicity against breast cancer cells compared to the parent compound. This finding underscores the potential for developing new therapeutic agents based on this scaffold .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of MMPs using the compound. The researchers demonstrated that modifications to the bromine substituent significantly affected the inhibitory activity, suggesting that structural optimization could lead to more potent inhibitors for therapeutic use against cancer metastasis .
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table compares 5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide with structurally related compounds, emphasizing substituent variations and their implications:
Key Observations :
- Tetrazole vs.
- Functional Group Diversity : Analogues with formyl (27) or nitro (15) groups exhibit distinct electronic profiles, influencing reactivity and target binding .
Physicochemical Properties
- Solubility: The tetrazole moiety increases polarity compared to non-heterocyclic substituents, likely improving aqueous solubility. In contrast, bromophenyl or nitroaryl analogues may exhibit lower solubility due to hydrophobicity .
- Stability : Bromine’s electron-withdrawing effect stabilizes the furan ring against oxidation. Tetrazoles are generally stable under physiological conditions but may undergo ring-opening under strong acidic/basic conditions .
Biological Activity
Chemical Structure and Properties
5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide is a complex organic molecule characterized by the following structural features:
- Bromine atom : Enhances the compound's reactivity.
- Tetrazole ring : Known for its bioactive properties, particularly in medicinal chemistry.
- Furan moiety : Contributes to the compound's aromatic characteristics and potential interactions with biological targets.
Molecular Formula
The molecular formula for this compound is .
Antitumor Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit significant antitumor activity. For instance, derivatives of tetrazole have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 10.5 | A549 (lung cancer) |
| Reference Drug (Doxorubicin) | 1.0 | A549 |
In a comparative study, the IC50 value of this compound was found to be notably higher than that of doxorubicin, indicating a potential for further optimization to enhance its efficacy against lung cancer cells .
The proposed mechanism of action for this compound includes:
- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics, essential for mitotic spindle formation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1 .
- Cell Cycle Arrest : Observations indicate that treatment with this compound leads to G2/M phase arrest in cancer cells .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various tetrazole derivatives, including this compound, on different cancer cell lines. The findings revealed that this compound exhibited selective cytotoxicity towards A549 cells, suggesting its potential as an anticancer agent.
Study 2: Molecular Docking Analysis
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. The results indicated strong interactions with β-tubulin and other critical proteins, reinforcing its role as a potential therapeutic agent .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction parameters?
- Methodological Answer : A two-step synthesis is typical: (i) Bromination of furan-2-carboxamide using N-bromosuccinimide (NBS) in DMF at 60°C. (ii) Coupling with 2-methyl-2H-tetrazole-5-amine via EDC/HOBt-mediated amidation in anhydrous dichloromethane. Key parameters: strict moisture control, reaction time (12–18 hr), and purification via silica gel chromatography .
Q. How should researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Use microplate-based assays (e.g., MTT for cytotoxicity) across diverse cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and assess antimicrobial activity via broth microdilution (MIC determination against S. aureus, E. coli) .
Q. What solvents are optimal for solubility and stability studies of this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility (>10 mg/mL). For stability, conduct stress testing in aqueous buffers (pH 1–9) at 40°C for 48 hr, monitored via HPLC. Degradation products (e.g., hydrolyzed carboxamide) require LC-MS identification .
Q. What computational tools can predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use SwissADME to estimate LogP (~2.5), topological polar surface area (~95 Ų), and blood-brain barrier permeability. Molinspiration predicts drug-likeness; the tetrazole moiety may improve bioavailability due to hydrogen-bonding capacity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Suzuki-Miyaura coupling step for functionalizing the tetrazole moiety?
- Methodological Answer : Screen Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) in THF/water (3:1) at 80°C. Use excess aryl boronic acid (1.5 eq.) and Na2CO3 base. Monitor via TLC and optimize microwave-assisted conditions (20 min, 100 W) for >80% yield .
Q. What experimental strategies resolve contradictions in reported anticancer activity across cell lines?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) of responsive vs. non-responsive cell lines to identify target pathways (e.g., apoptosis, DNA repair). Validate using knockout models (CRISPR/Cas9) for suspected receptors (e.g., EGFR). Cross-reference with proteomic data to confirm target engagement .
Q. How do electronic effects of the bromine and tetrazole groups influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : Use DFT calculations (Gaussian 09) to map electron density. Bromine’s electron-withdrawing effect directs electrophiles to the furan C3 position, while the tetrazole’s resonance stabilizes intermediates. Confirm experimentally via nitration (HNO3/H2SO4) and analyze regiochemistry via NOESY .
Q. What advanced characterization techniques elucidate degradation pathways under oxidative stress?
- Methodological Answer : Expose the compound to H2O2 (3% v/v) at 50°C for 24 hr. Use LC-QTOF-MS to identify oxidation products (e.g., sulfoxide derivatives). EPR spectroscopy detects free radicals, and kinetic studies (Arrhenius plots) determine activation energy for degradation .
Q. How can molecular docking studies predict binding modes to biological targets like kinases or GPCRs?
- Methodological Answer : Dock the compound into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17) using AutoDock Vina . Score poses with AMBER force fields; validate via mutagenesis (e.g., K745A mutation disrupts binding). Compare with co-crystallized ligands to assess competitive inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
